molecular formula C9H7BrN2O2 B6602035 methyl 4-bromo-1H-indazole-7-carboxylate CAS No. 2090174-42-6

methyl 4-bromo-1H-indazole-7-carboxylate

Cat. No.: B6602035
CAS No.: 2090174-42-6
M. Wt: 255.07 g/mol
InChI Key: HDLQNPVWBGPOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-bromo-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family, which is a significant class of heterocyclic compounds. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals. The presence of a bromine atom and a carboxylate group in the structure of this compound makes it a valuable intermediate in organic synthesis and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-1H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 1-bromo-3-fluorobenzene with a suitable reagent to form 2-bromo-6-fluorobenzaldehyde. This intermediate is then subjected to cyclization to yield 4-bromo-1H-indazole . The final step involves esterification to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1H-indazole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted indazole derivatives can be formed.

    Oxidation Products: Oxidized derivatives such as indazole oxides.

    Reduction Products: Reduced forms of the indazole compound.

Scientific Research Applications

Methyl 4-bromo-1H-indazole-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-1H-indazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylate group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. This compound can inhibit or activate specific pathways, resulting in various biological effects such as antiproliferative activity against cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-bromo-1H-indazole-3-carboxylate
  • Methyl 6-methoxy-1H-indazole-3-carboxylate
  • Methyl 1H-indazole-3-carboxylate

Uniqueness

Methyl 4-bromo-1H-indazole-7-carboxylate is unique due to the specific positioning of the bromine atom and the carboxylate group, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This unique structure allows for specific interactions with biological targets, making it a valuable compound in drug development and chemical research .

Properties

IUPAC Name

methyl 4-bromo-1H-indazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-3-7(10)6-4-11-12-8(5)6/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLQNPVWBGPOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)Br)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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